molecular formula C15H16ClNO2 B11767905 2-(Benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine

2-(Benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine

Cat. No.: B11767905
M. Wt: 277.74 g/mol
InChI Key: VTLCTOJLDMFEHV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine is an organic compound with a complex structure that includes a pyridine ring substituted with benzyloxy, chloromethyl, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine typically involves multiple steps. One common method starts with the chloromethylation of 2-(benzyloxy)-4-methoxy-6-methylpyridine using formaldehyde and hydrochloric acid. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

2-(Benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering protein conformation .

Properties

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

3-(chloromethyl)-4-methoxy-6-methyl-2-phenylmethoxypyridine

InChI

InChI=1S/C15H16ClNO2/c1-11-8-14(18-2)13(9-16)15(17-11)19-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3

InChI Key

VTLCTOJLDMFEHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)CCl)OC

Origin of Product

United States

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